2-Bromo-4-(difluoromethoxy)aniline
Description
2-Bromo-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF2NO It is a brominated aniline derivative, characterized by the presence of a difluoromethoxy group at the para position relative to the amino group
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIJRQYZGRRNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethoxy)aniline typically involves the bromination of 4-(difluoromethoxy)aniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of reduced aniline derivatives.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(difluoromethoxy)aniline
- 2-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
Uniqueness
2-Bromo-4-(difluoromethoxy)aniline is unique due to the specific positioning of the bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Biological Activity
2-Bromo-4-(difluoromethoxy)aniline is a halogenated aromatic amine characterized by a bromine atom at the 2-position and a difluoromethoxy group at the 4-position of the aniline ring. This compound is notable for its applications in medicinal chemistry, particularly as a building block for developing pharmaceuticals and other biologically active molecules. Its unique structure contributes to its interaction with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of this compound is C7H6BrF2NO, with a molecular weight of 238.03 g/mol. The presence of the difluoromethoxy group enhances the compound's electron-withdrawing properties, which can stabilize interactions with biological targets. The compound is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents to prevent degradation .
This compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. The difluoromethoxy group increases binding affinity due to its electron-withdrawing nature, which can enhance the stability of interactions at target sites . This property is particularly relevant in the context of drug design, where such interactions can lead to improved efficacy and selectivity.
Biological Activity and Applications
Recent studies have highlighted the potential biological activities associated with this compound:
- Antifungal Activity : Compounds containing CF2X moieties (where X can be Cl, Br, or I) have shown promising antifungal properties. This suggests that this compound could be explored for similar applications .
- Inhibition of Protein Interactions : Research indicates that compounds with halogen substituents can effectively disrupt protein-protein interactions, which is crucial in targeting diseases such as cancer .
- Calcium Channel Modulation : There are indications that halogenated compounds can interact with calcium-activated chloride channels, suggesting potential applications in neurology and cardiology .
Case Studies
- Study on Antifungal Activity : A study evaluated several halogenated compounds for their antifungal properties. The findings indicated that compounds similar to this compound exhibited significant activity against various fungal strains, warranting further investigation into their mechanisms and potential therapeutic uses .
- Protein Interaction Studies : In another study focusing on small molecule inhibitors, researchers found that halogenated aromatic amines could effectively bind to E3 ubiquitin-protein ligases, which are critical in regulating protein degradation pathways involved in cancer progression. This suggests that this compound may have potential as a therapeutic agent targeting these pathways .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
